3-(Oxan-3-yl)benzoic acid

Übersicht

Beschreibung

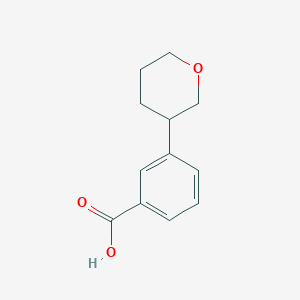

3-(Oxan-3-yl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with an oxan-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with oxan-3-yl intermediates. One common method includes the Friedel-Crafts acylation of benzoic acid with oxan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, including nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: Benzoic acid derivatives with oxidized side chains.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonated benzoic acids.

Wissenschaftliche Forschungsanwendungen

3-(Oxan-3-yl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Oxan-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid: The parent compound, widely used as a preservative and in organic synthesis.

4-(Oxan-4-yl)benzoic Acid: A structural isomer with the oxan group at a different position on the aromatic ring.

3-(Tetrahydro-2H-pyran-3-yl)benzoic Acid: Another derivative with a similar cyclic ether substituent.

Uniqueness: 3-(Oxan-3-yl)benzoic acid is unique due to the specific positioning of the oxan-3-yl group, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-(Oxan-3-yl)benzoic acid is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure comprising a benzoic acid moiety and an oxan ring (tetrahydrofuran). Its molecular formula is CHO, with a molecular weight of approximately 206.24 g/mol. The presence of the oxan ring enhances its solubility and ability to form hydrogen bonds, which may influence its reactivity and interactions with biological targets .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. These interactions can modulate enzyme activity or receptor binding, leading to alterations in cellular processes. For instance, its antimicrobial activity may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections. The compound's structural features may contribute to its ability to penetrate microbial membranes and inhibit growth .

Anti-inflammatory Effects

Studies have shown that derivatives of benzoic acid, including this compound, possess anti-inflammatory properties. This activity is crucial for developing therapeutic agents aimed at conditions characterized by inflammation .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

Study on Proteasome Activity

In a study evaluating the biological effects of benzoic acid derivatives, including this compound, researchers observed enhanced proteasomal activity in human foreskin fibroblasts. The compound was found to activate key proteasomal pathways, which are critical for protein degradation and cellular homeostasis .

In Silico Studies

In silico analyses have indicated that this compound can bind effectively to various biological targets, supporting its potential as a lead compound in drug development. These studies suggest that the compound may interact with cathepsins B and L, which are involved in protein degradation pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Widely used as a preservative |

| 4-Hydroxybenzoic Acid | Hydroxyl group at para position on the benzene ring | Antimicrobial properties |

| 2-Hydroxybenzoic Acid | Hydroxyl group at ortho position | Anti-inflammatory and analgesic effects |

| 3-(Phenoxy)benzoic Acid | Phenoxy group attached to benzoic acid | Potential herbicide applications |

| This compound | Combination of oxan ring with benzoic acid | Enhanced solubility and reactivity |

The uniqueness of this compound lies in its combination of an oxan ring with a benzoic acid structure, which may enhance its solubility and reactivity compared to other similar compounds. This structural feature could lead to distinct biological activities not observed in simpler derivatives .

Analyse Chemischer Reaktionen

Core Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group (-COOH) enables classical acid-catalyzed and nucleophilic reactions:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form esters:

-

Conditions : Reflux with excess alcohol and catalytic acid (e.g., 70°C, 4–6 hours) .

-

Yield : Typically >80% for primary alcohols, reduced for bulky substrates .

Amidation

Forms amides with amines or via coupling reagents (e.g., EDC, DCC):

-

Side reactions : Oxane ring stability depends on pH; basic conditions may induce partial ring opening .

Reactivity of the Oxane Ring

The oxane (tetrahydrofuran derivative) ring exhibits strain-dependent reactivity:

Ring-Opening Reactions

Under acidic or nucleophilic conditions, the oxane ring may undergo cleavage:

-

Acid-catalyzed hydrolysis : Forms diol intermediates in H₂O/H⁺ .

-

Nucleophilic substitution : With LiAlH₄ or Grignard reagents, leading to alkylated products.

Oxidation

The oxane ring is resistant to mild oxidants (e.g., KMnO₄ in neutral conditions) but degrades under strong oxidative agents (e.g., CrO₃/H₂SO₄), yielding ketones or carboxylic acids .

Electrophilic Aromatic Substitution (EAS)

The benzoic acid group directs EAS to the meta-position relative to the oxane ring. Key reactions include:

Radical-Mediated Reactions

The compound participates in radical chain reactions, particularly with hydroxyl (·OH) or sulfate (SO₄⁻·) radicals in aqueous environments :

-

Hydroxyl radical addition : Forms hydroxylated derivatives at the ortho or para positions relative to the carboxylic acid group.

-

Mechanism :

Followed by H-abstraction or recombination, yielding stable phenolic acids .

Challenges

-

Steric hindrance from the oxane ring reduces yields in coupling reactions .

-

Acid-sensitive substrates require protective groups (e.g., tert-butyl esters).

Stability and Degradation

Q & A

Q. What are the validated synthetic routes for 3-(Oxan-3-yl)benzoic acid, and how can reaction efficiency be optimized?

Basic Research Question

The synthesis of this compound typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or nucleophilic substitution. For example, demonstrates the use of palladium-catalyzed cross-coupling (Suzuki reaction) to introduce aryl groups to benzoic acid derivatives. Key steps include:

- Substrate Preparation : Starting with halogenated benzoic acid (e.g., 3-iodobenzoic acid) and a boronic acid derivative of oxane.

- Catalytic System : PdCl₂ with a base (e.g., NaOH) in a polar aprotic solvent.

- Optimization : Reaction efficiency improves with precise stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl halide to boronic acid) and controlled temperatures (80–100°C). Post-reaction purification via recrystallization or column chromatography ensures high yield .

Q. How can researchers determine the solubility of this compound in organic solvents, and what factors influence reproducibility?

Basic Research Question

Solubility determination follows gravimetric or spectroscopic methods. As shown in , gravimetric analysis involves:

- Saturation : Stirring excess compound in a solvent (e.g., cyclohexane, benzene) at fixed temperatures (e.g., 303 K) until equilibrium.

- Filtration and Drying : Isolate the saturated solution, evaporate the solvent, and weigh the residue.

- Reproducibility Challenges : Temperature control (±0.1 K) and solvent purity are critical. Conflicting data may arise from incomplete saturation or impurities. Cross-validate results with HPLC or NMR quantification .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

- LC-MS : For quantification and metabolite identification (e.g., Creative Proteomics’ platform in ). Use reverse-phase C18 columns with mobile phases like methanol/water (0.1% formic acid) and ESI ionization.

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, aromatic protons in benzoic acid derivatives show δ 7.5–8.5 ppm splits depending on substitution patterns .

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How can researchers evaluate the biological activity of this compound in drug discovery contexts?

Advanced Research Question

- In Vitro Assays : Screen for anti-inflammatory or anticancer activity using cell viability assays (e.g., MTT) and cytokine profiling (e.g., IL-6, TNF-α). highlights fluorogenic probes for tracking biological interactions.

- Target Identification : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or kinase enzymes. Cross-reference with structural analogs in and , which show activity via hydrogen bonding and π-π stacking .

- ADME Profiling : Use Caco-2 cell models for permeability and liver microsomes for metabolic stability .

Q. What computational strategies are effective for modeling the reactivity of this compound in synthetic pathways?

Advanced Research Question

- DFT Calculations : Predict reaction mechanisms (e.g., nucleophilic attack on the oxane ring) using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. For example, benzene’s π-system may stabilize transition states in coupling reactions .

- Cheminformatics : Leverage databases like PubChem ( ) to compare substituent effects on solubility and reactivity .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

Advanced Research Question

- Meta-Analysis : Aggregate data from multiple studies (e.g., IUPAC-NIST in ) and apply statistical tools (e.g., Grubb’s test) to identify outliers.

- Experimental Replication : Control variables like humidity (critical for hygroscopic derivatives) and solvent lot variability.

- Advanced Characterization : Use DSC/TGA to assess thermal stability and identify polymorphic forms that affect solubility .

Q. What strategies are recommended for scaling up laboratory synthesis of this compound without compromising purity?

Advanced Research Question

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., oxidation) observed in batch processes ().

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and intermediates .

Eigenschaften

IUPAC Name |

3-(oxan-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-4-1-3-9(7-10)11-5-2-6-15-8-11/h1,3-4,7,11H,2,5-6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIAFDWKXOJCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423884-91-6 | |

| Record name | 3-(oxan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.